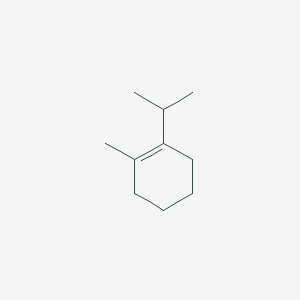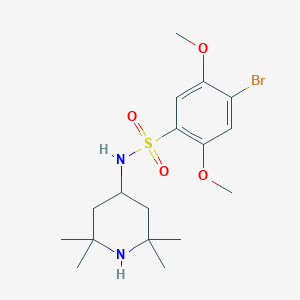
1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine, also known as NS8593, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent and selective modulator of small conductance calcium-activated potassium (SK) channels, which are involved in the regulation of various physiological processes, including neuronal excitability, smooth muscle contraction, and cardiac function. In
Mecanismo De Acción
1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine acts as a positive modulator of SK channels, increasing their activity and leading to hyperpolarization of the cell membrane. This results in the inhibition of neuronal firing, smooth muscle contraction, and cardiac function. 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine binds to a specific site on the SK channel, causing a conformational change that increases the channel's sensitivity to calcium ions. This leads to an increase in the open probability of the channel, resulting in increased potassium efflux and hyperpolarization of the cell.
Biochemical and Physiological Effects:
1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neuronal excitability, smooth muscle contraction, and cardiac function. In neurons, 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine has been shown to reduce the firing rate and increase the refractory period, leading to a decrease in synaptic transmission. In smooth muscle cells, 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine has been shown to inhibit contraction, leading to vasodilation and relaxation of the airways. In cardiomyocytes, 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine has been shown to prolong the action potential duration and decrease the heart rate, leading to a decrease in cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine has several advantages for use in lab experiments, including its potency and selectivity for SK channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its high cost, limited solubility in aqueous solutions, and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine, including the development of new drugs based on its structure, the identification of new targets for its therapeutic application, and the investigation of its potential use in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine involves a series of chemical reactions, starting with the reaction of 6-methoxy-2-naphthol with p-toluenesulfonyl chloride to form 6-methoxy-2-naphthyl p-toluenesulfonate. This intermediate is then reacted with pyrrolidine in the presence of a base to give 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine. The synthesis method has been optimized to produce high yields of pure 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine has been extensively studied for its potential therapeutic applications, including the treatment of neurological disorders, cardiovascular diseases, and cancer. It has been shown to modulate SK channels in various cell types, including neurons, smooth muscle cells, and cardiomyocytes, leading to changes in their physiological functions. 1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine has also been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
1-(6-Methoxy-naphthalene-2-sulfonyl)-pyrrolidine |
|---|---|
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(6-methoxynaphthalen-2-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H17NO3S/c1-19-14-6-4-13-11-15(7-5-12(13)10-14)20(17,18)16-8-2-3-9-16/h4-7,10-11H,2-3,8-9H2,1H3 |
Clave InChI |
ZOXUKDHIXBDUCM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC3 |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Solubilidad |
3.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)






![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)


